Home > Products > Screening Compounds P120047 > 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide -

3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide

Catalog Number: EVT-4674450
CAS Number:
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

While the exact mechanism would depend on its specific biological activity, the presence of the 3,4,5-trimethoxyphenyl group in compounds like Combretastatin A-4 [] suggests possible mechanisms involving:

  • Tubulin Binding: This could lead to inhibition of microtubule polymerization, disrupting cellular processes like mitosis. []
Applications
  • Anticancer Research: As a potential tubulin-binding agent, it could be investigated for its ability to inhibit cancer cell growth. []
  • Anti-inflammatory Research: Some benzamide derivatives exhibit anti-inflammatory properties; this compound could be screened for similar activity. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds, designed as tubulin polymerization inhibitors, were synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines . These compounds exhibited promising anticancer activity, with compound 7d demonstrating particularly potent effects against HeLa, MCF-7, and HT-29 cancer cell lines. Mechanistic studies revealed that 7d induced cell apoptosis, arrested cell cycle progression in the G2/M phase, and inhibited tubulin polymerization similarly to colchicine.

1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one

Compound Description: This compound was synthesized as an analogue of Combretastatin A-4, a potent antitumor agent, aiming to improve its antitumor activity .

Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives

Compound Description: These novel compounds were synthesized and investigated for their cyclooxygenase (COX-1/COX-2) inhibitory activity as potential anti-inflammatory agents . Several compounds in this series exhibited promising COX-2 inhibitory activity and in vivo anti-inflammatory effects with reduced ulcerogenic potential compared to the standard drug ibuprofen. Notably, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide (3c) emerged as a potent anti-inflammatory agent with a favorable safety profile.

4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine

Compound Description: This compound was synthesized and its crystal structure was analyzed .

bis{2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine}palladium(II) bis(trifluoroacetate) trifluoroacetic acid disolvate

Compound Description: This palladium(II) complex features two substituted 3-(pyridin-2-yl)-1,2,4-triazole ligands coordinating to the palladium atom through their pyridine and triazole nitrogen atoms in a trans configuration .

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

Compound Description: This compound's crystal structure was studied, revealing its organization into C(14) chains through C–H⋯O hydrogen bonds .

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

Compound Description: The crystal structure of this compound was determined, revealing a layered arrangement stabilized by van der Waals forces .

Columnar Metallomesogens Derived from 1,3,4-Oxadiazoles, Including the Palladium(II) Complex of 2,5-bis(3,4,5-trimethoxy phenyl)-1,3,4-oxadiazole

Compound Description: These palladium(II) complexes based on 1,3,4-oxadiazoles were explored for their liquid crystal properties (mesogenic properties). The compounds with twelve alkoxy side chains, specifically series 3 with varying carbon chain lengths (n = 8, 10, 12), exhibited columnar mesophases . The crystal structure of the palladium(II) complex of 2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (3; n = 1) was determined.

Ethyl 3‐phenyl‐4‐[(Z)‐3‐phenylacryloyl] 5‐(3,4,5‐trimethoxyphenyl)pyrrolidine‐2‐carboxylate

Compound Description: This compound's structure, characterized by X-ray crystallography, revealed a pyrrolidine ring in an envelope conformation and a network of hydrogen bonds contributing to its crystal packing .

Benzyl N--3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

Compound Description: This compound demonstrated significant efficacy in treating mycobacterial infections, particularly tuberculosis .

bromido-fac-tricarbonyl[5-(3,4,5-trimethoxyphenyl)-3-(pyridin-2-yl)-1H-1,2,4-triazole-κ2 N 2,N 3]rhenium(I) methanol monosolvate

Compound Description: This rhenium(I) complex, with an octahedral coordination geometry around the Re(I) center, is stabilized by hydrogen bonds with methanol solvent molecules .

2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole scaffolds

Compound Description: This series of compounds, synthesized via iodine-catalyzed oxidative cyclization, were evaluated for their antimicrobial and antioxidant activities . Some compounds within this series showed notable antimicrobial and antioxidant properties.

2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide

Compound Description: This compound, designed based on the indibulin and combretastatin scaffolds, displayed promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while exhibiting low toxicity towards normal NIH-3T3 cells .

(-)-trans-(2S,5S)-2-[3-[(2-Oxopropyl)sulfonyl]-4-n-propoxy-5-(3-hydroxypropoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (Compound 10)

Compound Description: This diaryltetrahydrofuran derivative emerged as a potent platelet-activating factor (PAF) antagonist, exhibiting significant activity both in vitro and in vivo . It demonstrated potent inhibition of PAF-induced biological responses, such as plasma extravasation and bronchoconstriction. A water-soluble phosphate ester prodrug derivative (Compound 15) and its major metabolite (Compound 19S) also exhibited potent PAF antagonistic effects.

(E)-3-(Pyren-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone

Compound Description: This chalcone derivative was explored as a chemodosimeter for detecting creatinine, a clinically relevant biomarker . Its photophysical properties were significantly altered upon interacting with creatinine, enabling its use as a sensitive and selective detection tool.

3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

Compound Description: This compound, derived from a Morita–Baylis–Hillman adduct, has a structure characterized by a hydrogenated five-membered ring in a shallow envelope conformation and a planar trimethoxybenzene ring . Intermolecular hydrogen bonds involving the carboxylic acid group contribute to its crystal packing.

6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound's crystal structure revealed a planar central heterocyclic ring system and intermolecular C–H⋯N hydrogen bonds that link molecules into centrosymmetric dimers .

2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl)Thio] Benzoic Acid Derivatives

Compound Description: This series of compounds were synthesized and evaluated for their biological activity .

4,5-Dimethyl-N-(2-methylphenyl)-2-${[(1E)-(3,4,5-trimethoxyphenyl)methylene]amino}$thiophene-3-carboxamide

Compound Description: The conformation of this molecule is influenced by intramolecular N—H⋯N hydrogen bonding, and π–π interactions lead to the formation of centrosymmetric dimers in its crystal structure .

N‐[2‐[3‐chloro‐5‐(trifluoromethyl)‐2‐pyridinyl] ethyl]‐2‐(trifluoromethyl) benzamide (Fluopyram, FLP)

Compound Description: This benzamide-based compound is used as a fungicide for seed treatment and foliar applications. While it exhibits low toxicity in mammals, long-term studies suggested it could potentially promote tumor growth . This research investigated its biodegradation using fungal and bacterial strains, revealing promising bioremediation strategies for its mitigation.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound's crystal structure is characterized by intra- and intermolecular hydrogen bonds, including C–H⋯O interactions, and π–π stacking interactions involving the 6-amino-1,3-benzodioxol-5-yl moieties .

4‐(3,4‐Dimethoxy­phen­yl)‐2‐oxo‐N,3‐bis­(3,4,5‐trimethoxy­phenyl)‐2,3‐dihydro‐1H‐imidazoline‐1‐carboxamide

Compound Description: This compound's structure comprises an almost planar imidazolin-2-one system connected to two planar substituted phenyl groups and a roughly planar 3,4,5-trimethoxyanilinocarbonyl fragment .

(Z)-2-Methoxy-5[2-(3,4,5-trimethoxyphenyl)vinyl]-phenylamine

Compound Description: This compound was synthesized as a vascular disrupting agent .

2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Compound Description: This dipolarophile, designed for constructing bioactive heterocycles, was synthesized and structurally characterized, revealing both inter- and intramolecular hydrogen bonds contributing to its crystal packing .

(Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole

Compound Description: In this compound's crystal structure, molecules are organized into chains through N—H⋯N hydrogen bonds between neighboring tetrazole rings .

4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

Compound Description: The crystal structure of this compound revealed a planar triazole ring and a network of weak intra- and intermolecular interactions, including C—H⋯π interactions, contributing to its crystal packing .

4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Compound Description: This substituted triarylimidazole, characterized by single-crystal X-ray diffraction, exhibits a crystal structure stabilized by a network of intermolecular hydrogen bonds and C–H⋯π interactions .

Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, synthesized using a bismuth nitrate catalyst, features a twisted tetrahydropyrimidin-2-one ring and forms N—H⋯O hydrogen-bonded dimers in its crystal structure .

N′-[(5-Chloro-1H-indol-3-yl)methylene]-3,4,5-trihydroxybenzohydrazide

Compound Description: This compound's crystal structure, characterized by a nearly planar conformation, is stabilized by a network of N—H⋯O and O—H⋯O hydrogen bonds .

(E)-1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Compound Description: This trans-stilbene derivative has been synthesized and its crystal structure analyzed, revealing a planar stilbene skeleton and a network of hydrogen bonds and C–H⋯π interactions contributing to its crystal packing .

2-(3,4,5-trimethoxyphenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Compound Description: This compound's crystal structure was analyzed, revealing the influence of intramolecular C–H⋯N and C–H⋯O interactions on its molecular conformation .

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Compound Description: The crystal structure of this compound, with an E configuration for the acyclic imine group, revealed its stabilization through weak C—H⋯N, C—H⋯S, and C—H⋯π interactions .

Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: In the crystal structure of this compound, molecules are connected via N—H⋯O and C—H⋯O hydrogen bonds and stack parallel to the crystallographic a axis .

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

Compound Description: This thiourea derivative's crystal structure reveals a network of hydrogen bonds, including N—H⋯S, N—H⋯O, and O—H⋯S interactions, linking molecules into a three-dimensional framework .

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole Derivatives

Compound Description: These compounds were designed and synthesized as potential anticancer, anti-inflammatory, and antioxidant agents . They were evaluated for their in vitro anticancer activity against breast carcinoma (MCF7), antioxidant activity against DPPH, nitric oxide, superoxide, and hydrogen peroxide radicals, and anti-inflammatory activity.

(E)-1-(2-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative's crystal structure, with three crystallographically independent molecules in the asymmetric unit, is stabilized by a combination of intramolecular N—H⋯O hydrogen bonds and intermolecular N—H⋯O and N—H⋯N hydrogen bonds .

Properties

Product Name

3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide

IUPAC Name

3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

InChI

InChI=1S/C16H16ClNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,18,19)

InChI Key

YVMGIRCZSQFCJG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.